

# Technical Support Center: DS-8895

## Biodistribution and Imaging Studies

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### Compound of Interest

Compound Name: DS-8895

Cat. No.: B2882344

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **DS-8895**, an anti-EphA2 monoclonal antibody. The information is based on preclinical and clinical biodistribution and imaging studies.

## Frequently Asked Questions (FAQs)

Q1: What is **DS-8895a** and what is its mechanism of action?

**DS-8895a** is a humanized anti-EphA2 IgG1 monoclonal antibody.[1] Its primary mechanism of action is to selectively bind to the EphA2 receptor, which is overexpressed in a variety of cancers.[2][3] This binding can block EphA2 activation and downstream signaling.[2] Furthermore, **DS-8895a** is afucosylated, a modification that enhances its binding to FcγRIIIa on natural killer (NK) cells, leading to increased antibody-dependent cellular cytotoxicity (ADCC). [1][4][5]

Q2: Which radiolabels have been successfully used for imaging studies with **DS-8895a**?

In preclinical studies, **DS-8895a** has been successfully labeled with Iodine-125 (<sup>125</sup>I), Indium-111 (<sup>111</sup>In), and Zirconium-89 (<sup>89</sup>Zr) for SPECT and PET imaging.[6][7] For human clinical trials, <sup>89</sup>Zr has been used for PET imaging to evaluate biodistribution.[8][9]

Q3: What were the key findings from the clinical biodistribution studies of **DS-8895a**?

A phase I clinical trial (NCT02252211) using  $^{89}\text{Zr}$ -**DS-8895a** PET imaging in patients with advanced EphA2-positive cancers revealed that the antibody was safe and well-tolerated.[8][9] However, it demonstrated low tumor uptake and, consequently, limited therapeutic efficacy.[8][9] These biodistribution findings were crucial in the decision to halt further development of **DS-8895a**. [8][9]

Q4: How does the choice of radiolabel affect the biodistribution results of **DS-8895a**?

Preclinical studies in xenograft models showed that while all radiolabeled conjugates bound specifically to EphA2-expressing cells, their retention in tumors varied.[6][10] The retention of  $^{125}\text{I}$ -**DS-8895a** in tumors was lower compared to  $^{111}\text{In}$ - and  $^{89}\text{Zr}$ -labeled **DS-8895a**. [6][10] This difference was attributed to the internalization of the radioconjugate and subsequent dehalogenation of the radioiodine. [6][10]

## Troubleshooting Guide

Issue 1: Low tumor uptake of radiolabeled **DS-8895a** in preclinical models.

- Possible Cause 1: Low EphA2 expression in the tumor model.
  - Troubleshooting Step: Confirm EphA2 expression levels in your xenograft tumors using immunohistochemistry (IHC) or western blotting. Preclinical studies have shown that **DS-8895a** antitumor activity is stronger in tumors with higher EphA2 expression. [4]
- Possible Cause 2: Receptor saturation.
  - Troubleshooting Step: A dose-escalation study in preclinical models indicated that EphA2 receptor saturation was observed at a dose of 30 mg/kg. [6][10] If you are using high doses of the antibody, consider reducing the dose to see if tumor-to-background ratios improve.
- Possible Cause 3: In vivo instability of the radiolabel.
  - Troubleshooting Step: If using radioiodine, be aware that dehalogenation following internalization can lead to lower apparent tumor uptake. [6][10] Consider using a different radiolabel, such as  $^{89}\text{Zr}$ , which has shown superior imaging characteristics in preclinical and clinical settings. [8][10]

Issue 2: High background signal in imaging studies.

- Possible Cause 1: Suboptimal imaging time point.
  - Troubleshooting Step: The optimal time for imaging will depend on the radiolabel and the biological half-life of the antibody. For <sup>89</sup>Zr-**DS-8895a** in a clinical setting, imaging was performed on Day 4 and Day 8 post-injection, showing focal uptake in lung lesions.[\[11\]](#) In preclinical models, imaging has been performed at various time points, including 2 and 7 days post-injection.[\[10\]](#) It is recommended to perform imaging at multiple time points to determine the best window for your specific model.
- Possible Cause 2: Non-specific binding.
  - Troubleshooting Step: In preclinical studies, <sup>89</sup>Zr-Df-Bz-NCS-**DS-8895a** showed no specific uptake in normal tissues in xenograft models bearing EphA2-positive tumors.[\[10\]](#) However, if you observe high background, ensure the radiolabeling procedure is robust and that the final product is free of unbound radiolabel.

## Quantitative Data Summary

### Preclinical Biodistribution of Radiolabeled DS-8895a in MDA-MB-231 Xenograft Mice

Radioconjugate	Time Point	Tumor (%ID/g)	Blood (%ID/g)	Liver (%ID/g)	Spleen (%ID/g)	Kidney (%ID/g)
<sup>125</sup> I-DS-8895a	Day 7	~10	~5	~4	~2	~3
<sup>111</sup> In-CHX-A"-DTPA-DS-8895a	Day 7	~35	~15	~5	~3	~5
<sup>89</sup> Zr-Df-Bz-NCS-DS-8895a	Day 7	~40	~18	~6	~4	~6

%ID/g = percentage of injected dose per gram of tissue. Data are approximate values derived from graphical representations in the cited literature.[\[10\]](#)

## In Vitro Binding Characteristics of Radiolabeled DS-8895a

Radioconjugate	Radiochemical Purity	Immunoreactivity	Apparent Association Constant ( $K_a$ )
$^{125}\text{I}$ -DS-8895a	98.9%	53.8%	$2.14 \times 10^8 \text{ M}^{-1}$
$^{111}\text{In}$ -CHX-A''-DTPA-DS-8895a	99.6%	55.4%	$2.10 \times 10^8 \text{ M}^{-1}$
$^{89}\text{Zr}$ -Df-Bz-NCS-DS-8895a	99.6%	54.2%	Not Reported

Data sourced from in vitro cell binding assays using MDA-MB-231 cells.[\[7\]](#)

## Experimental Protocols

### Radiolabeling of DS-8895a with Zirconium-89 ( $^{89}\text{Zr}$ )

This protocol is a generalized summary based on common methodologies for antibody labeling with  $^{89}\text{Zr}$ .

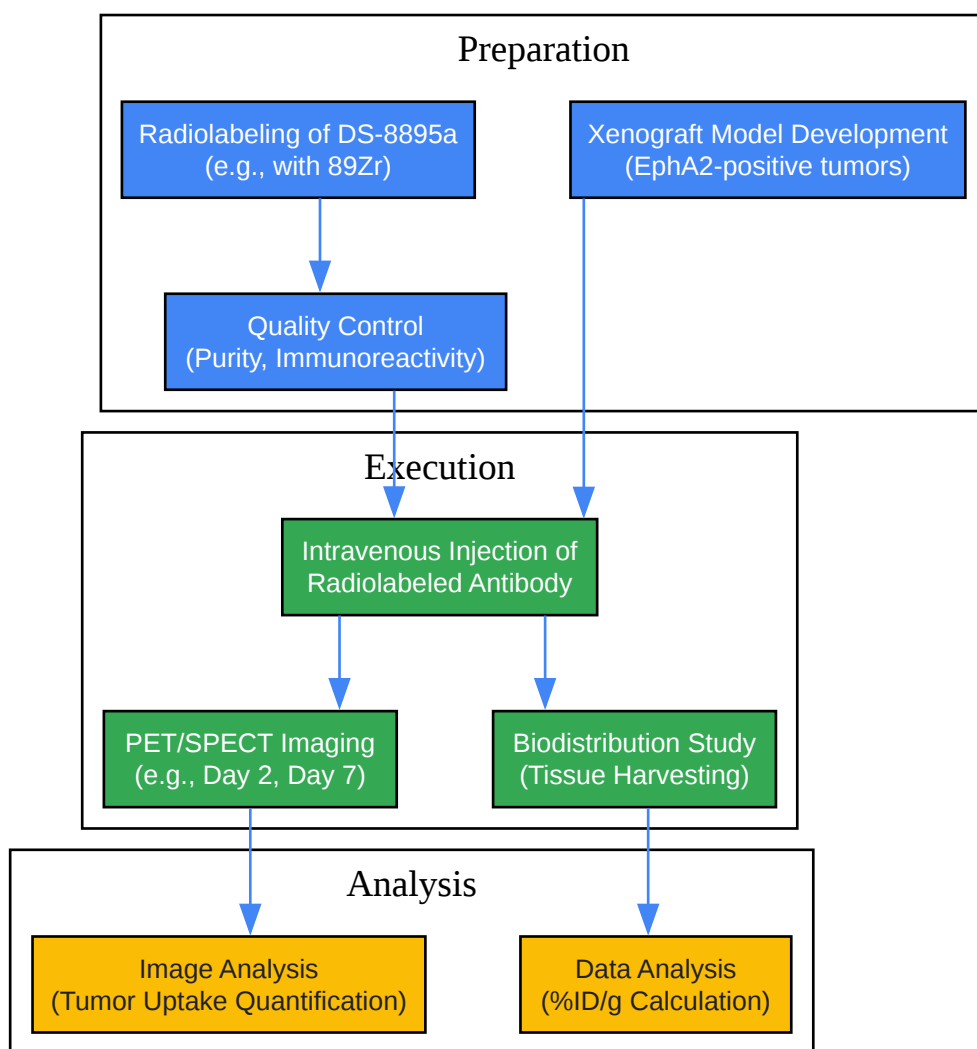
- Chelation: **DS-8895a** is conjugated with a bifunctional chelator, such as p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS).[\[7\]](#)
- Purification: The antibody-chelator conjugate is purified to remove any unreacted chelator.
- Radiolabeling: The purified conjugate is incubated with  $^{89}\text{Zr}$ -oxalate in a suitable buffer (e.g., HEPES) at room temperature.
- Quality Control: The final radiolabeled antibody ( $^{89}\text{Zr}$ -Df-Bz-NCS-**DS-8895a**) is assessed for radiochemical purity using methods like instant thin-layer chromatography (ITLC).[\[7\]](#)

### In Vivo Biodistribution Study in Xenograft Mice

This protocol is a generalized summary based on the described preclinical studies.[\[10\]](#)

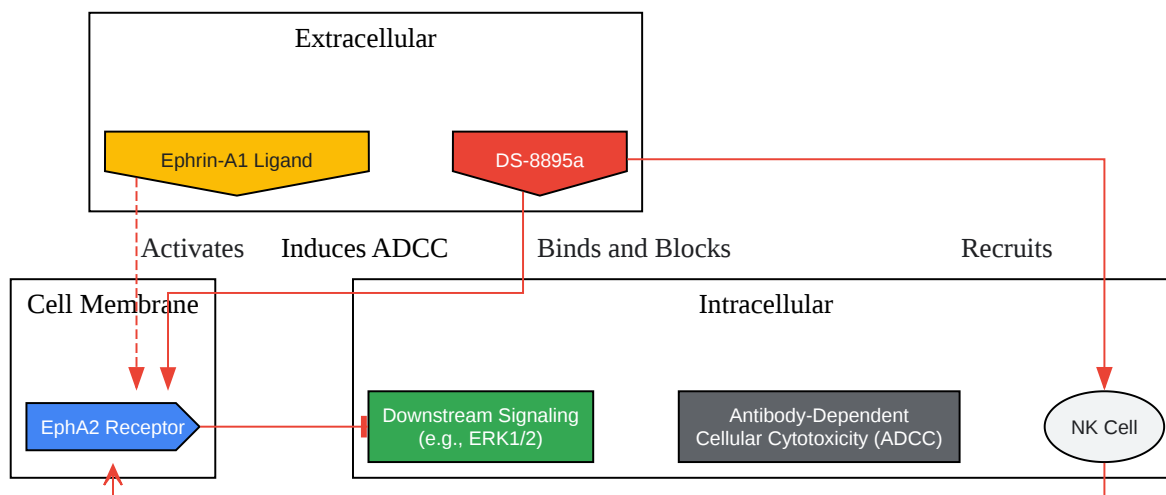
- Animal Model: Athymic nude mice are subcutaneously inoculated with EphA2-positive human cancer cells (e.g., MDA-MB-231 breast cancer cells).[4]
- Injection: Once tumors reach a suitable size, mice are injected intravenously with the radiolabeled **DS-8895a**.
- Tissue Harvesting: At predetermined time points (e.g., 2 and 7 days post-injection), mice are euthanized, and tissues of interest (tumor, blood, major organs) are harvested and weighed. [10]
- Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
- Data Analysis: The results are calculated as the percentage of the injected dose per gram of tissue (%ID/g).[10]

## Visualizations



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Caption: Experimental workflow for **DS-8895a** biodistribution and imaging studies.



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Caption: Simplified signaling pathway of **DS-8895a** targeting the EphA2 receptor.

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